3'-Trifluoromethylpropionanilide
Overview
Description
3'-Trifluoromethylpropionanilide is a compound that is part of a broader class of trifluoromethylated compounds, which are of significant interest in medicinal chemistry due to their unique physical and chemical properties. These compounds have been explored for various applications, including as inhibitors of pyruvate dehydrogenase kinase (PDHK) and as antiandrogens .
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be achieved through different methods. One approach involves the electrochemical oxidation of 3-hydroxy-2-trifluoromethylpropionic acid, which yields 2,3-bis(trifluoromethyl)-1,4-butanediol and 2-trifluoromethylated alcohols when reacted with carboxylic acids or dicarboxylic acid monoesters . This method demonstrates the versatility of electrochemical reactions in generating trifluoromethylated structures.
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be complex, as seen in the crystal and molecular structure analysis of related compounds such as anti-3',4'-difluoro-2-hydroxyiminopropiophenone. The structure of this compound is characterized by the twisted planes defined by the difluorophenyl, carbonyl, and hydroxyimino-groups, which are indicative of the intricate geometries that can be present in trifluoromethylated anilides .
Chemical Reactions Analysis
Trifluoromethylated compounds can participate in a variety of chemical reactions. For instance, tris(pentafluorophenyl)borane, a strong boron Lewis acid, has been used to catalyze reactions such as hydrometallation, alkylations, and aldol-type reactions, which could potentially be applied to the synthesis or modification of trifluoromethylated anilides . The ability of such Lewis acids to stabilize less favored tautomeric forms and induce unusual reactions provides a pathway for the synthesis of novel trifluoromethylated compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. This group is known for its electron-withdrawing nature, which can enhance the potency of the compounds as inhibitors, as seen in the optimization of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid for PDHK inhibition . The oral bioavailability of these compounds is also affected by the substitution pattern on the anilide, with optimal bioavailability observed when the anilide is substituted at the 4-position with an electron-withdrawing group .
Scientific Research Applications
Summary of the Application
Trifluoromethylpyridines, which can be derived from 3’-Trifluoromethylpropionanilide, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
Results or Outcomes
Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Functional Materials and Polymers
Summary of the Application
TFMP and its derivatives have many applications in a wide range of fields, including functional materials and polymers . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .
Results or Outcomes
The use of TFMP in functional materials and polymers has the potential to enrich our lives . The researchers are continuing their research on these new applications of TFMP .
3. Pesticides
Summary of the Application
TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are particularly important in the development of pesticides .
Methods of Application or Experimental Procedures
The researchers published a detailed literature review on the synthesis of TFMP intermediates . They investigate trifluoromethylpyridine and its intermediates, important ingredients for many agrochemical and pharmaceutical compounds .
Results or Outcomes
The agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . TFMP and its intermediates have shown promise in meeting these challenges .
Safety And Hazards
When handling 3’-Trifluoromethylpropionanilide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXGETUNXUENJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177557 | |
Record name | 3'-Trifluoromethylpropionanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Trifluoromethylpropionanilide | |
CAS RN |
2300-88-1 | |
Record name | 3'-Trifluoromethylpropionanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Trifluoromethylpropionanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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